molecular formula C29H40ClN3O8 B10861201 Pomalidomide-amido-C5-PEG2-C6-chlorine

Pomalidomide-amido-C5-PEG2-C6-chlorine

Cat. No.: B10861201
M. Wt: 594.1 g/mol
InChI Key: CEGOWZXGBJKMOC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pomalidomide-amido-C5-PEG2-C6-chlorine involves multiple steps, starting with the preparation of pomalidomide. The PEG linker is then attached to pomalidomide through an amide bond formation. The reaction conditions typically include the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to maintain consistency and quality. The compound is then subjected to rigorous quality control tests to ensure it meets the required standards for research and therapeutic applications .

Chemical Reactions Analysis

Types of Reactions

Pomalidomide-amido-C5-PEG2-C6-chlorine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out in organic solvents such as dimethyl sulfoxide (DMSO) under controlled temperatures and pH conditions .

Major Products Formed

The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be further explored for their therapeutic potential .

Scientific Research Applications

Pomalidomide-amido-C5-PEG2-C6-chlorine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of new compounds with potential therapeutic applications.

    Biology: Studied for its effects on cellular processes and its potential as a tool for biological research.

    Medicine: Investigated for its therapeutic potential in treating various cancers and other diseases.

    Industry: Utilized in the development of new drugs and therapeutic agents.

Mechanism of Action

Pomalidomide-amido-C5-PEG2-C6-chlorine exerts its effects through multiple mechanisms:

    Inhibition of Angiogenesis: The compound inhibits the formation of new blood vessels, which is crucial for tumor growth.

    Immune Modulation: It enhances the immune system’s ability to attack and destroy cancer cells.

    Direct Cytotoxicity: The compound directly induces cell death in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pomalidomide-amido-C5-PEG2-C6-chlorine stands out due to its enhanced solubility and bioavailability, making it more effective in therapeutic applications.

Properties

Molecular Formula

C29H40ClN3O8

Molecular Weight

594.1 g/mol

IUPAC Name

6-[2-[2-(6-chlorohexoxy)ethoxy]ethoxy]-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]hexanamide

InChI

InChI=1S/C29H40ClN3O8/c30-14-5-1-2-6-15-39-17-19-41-20-18-40-16-7-3-4-11-24(34)31-22-10-8-9-21-26(22)29(38)33(28(21)37)23-12-13-25(35)32-27(23)36/h8-10,23H,1-7,11-20H2,(H,31,34)(H,32,35,36)

InChI Key

CEGOWZXGBJKMOC-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)CCCCCOCCOCCOCCCCCCCl

Origin of Product

United States

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